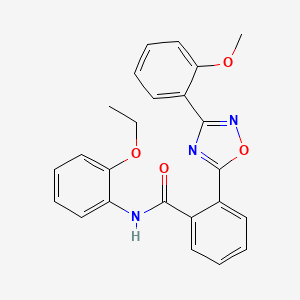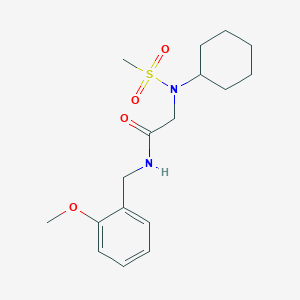
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide, also known as NSC745887, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonamide derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities.
Mecanismo De Acción
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide can induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been found to modulate the expression of various genes involved in cell proliferation, angiogenesis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer activity. However, there are also some limitations to using 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide in lab experiments. One limitation is that it can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. Additionally, 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to study its potential use in other diseases, such as inflammatory disorders and bacterial infections. Additionally, further research is needed to better understand the mechanism of action of 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide and its effects on normal cells.
Métodos De Síntesis
The synthesis of 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide involves the reaction of 2-methyl-3-nitroaniline with cyclohexylisocyanate in the presence of a base, followed by the addition of chloroacetyl chloride and sodium methanesulfonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(N-cyclohexylmethanesulfonamido)-N-(2-methyl-3-nitrophenyl)acetamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastatic process.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-23-16-11-7-6-8-14(16)12-18-17(20)13-19(24(2,21)22)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDONXWUFRSAOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7689518.png)



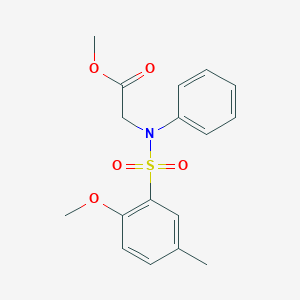

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7689550.png)

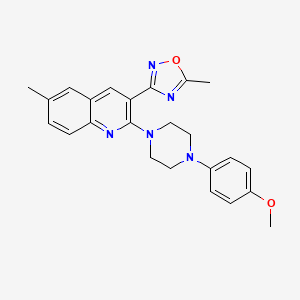

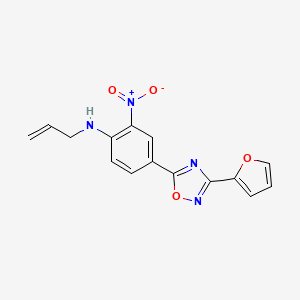
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7689600.png)
